3-Methyl-1H-pyrazole-5-carboxylic acid hydrochloride
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Overview
Description
3-Methyl-1H-pyrazole-5-carboxylic acid hydrochloride is a chemical compound known for its versatile applications in various fields, including chemistry, biology, and medicine. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is particularly noted for its role as a potent and selective inhibitor of D-amino acid oxidase (DAO), which protects DAO cells from oxidative stress induced by D-Serine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1H-pyrazole-5-carboxylic acid hydrochloride typically involves the reaction of 3-methyl-1H-pyrazole with carboxylic acid derivatives under controlled conditions. One common method includes the use of 3-methyl-1H-pyrazole and ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out at room temperature, followed by the addition of hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1H-pyrazole-5-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of amides or esters.
Scientific Research Applications
3-Methyl-1H-pyrazole-5-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Acts as a selective inhibitor of D-amino acid oxidase, protecting cells from oxidative stress.
Medicine: Investigated for its potential in treating conditions related to oxidative stress and pain management.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The compound exerts its effects primarily through the inhibition of D-amino acid oxidase (DAO). By binding to the active site of DAO, it prevents the oxidation of D-amino acids, thereby reducing oxidative stress within cells. This mechanism is particularly relevant in the context of neuroprotection and pain management .
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-1H-pyrazole-4-carboxylic acid
- 3-Methyl-1H-pyrazole-5-carboxamide
- 3-Methyl-1H-pyrazole-5-carboxylate
Uniqueness
3-Methyl-1H-pyrazole-5-carboxylic acid hydrochloride is unique due to its selective inhibition of D-amino acid oxidase, which is not commonly observed in other similar compounds. This selectivity makes it a valuable tool in research focused on oxidative stress and related conditions .
Properties
Molecular Formula |
C5H7ClN2O2 |
---|---|
Molecular Weight |
162.57 g/mol |
IUPAC Name |
5-methyl-1H-pyrazole-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C5H6N2O2.ClH/c1-3-2-4(5(8)9)7-6-3;/h2H,1H3,(H,6,7)(H,8,9);1H |
InChI Key |
JFDNGWSKVOUPPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1)C(=O)O.Cl |
Origin of Product |
United States |
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